molecular formula C11H16O B12504366 3-(2-Methylphenyl)butan-2-ol

3-(2-Methylphenyl)butan-2-ol

Cat. No.: B12504366
M. Wt: 164.24 g/mol
InChI Key: ZGNLCRHWTNJLNU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second position of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 2-butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, purification steps, and quality assurance to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylphenyl)butan-2-one or 3-(2-Methylphenyl)butanoic acid.

    Reduction: Formation of hydrocarbons like 3-(2-Methylphenyl)butane.

    Substitution: Formation of compounds like 3-(2-Methylphenyl)butyl chloride or bromide.

Scientific Research Applications

3-(2-Methylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting the compound’s activity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-butanol: Similar structure but with a phenyl group at a different position.

    3-Methyl-2-phenylbutan-2-ol: Another isomer with a different arrangement of the methyl and phenyl groups.

Uniqueness

3-(2-Methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H16O/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10,12H,1-3H3

InChI Key

ZGNLCRHWTNJLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C(C)O

Origin of Product

United States

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